Absolute Selectivity for GPR109B Over GPR109A: A Critical Differentiation from Niacin
IBC 293 is a potent agonist at the human orphan receptor GPR109B (HM74) but exhibits no functional activity at the closely related high-affinity niacin receptor GPR109A (HM74A) [1]. In contrast, niacin (nicotinic acid) activates both receptors, confounding experimental interpretation. The high degree of selectivity in IBC 293 is attributed to a structural difference in the binding pocket, allowing it to distinguish between the two highly homologous receptors [1].
| Evidence Dimension | Receptor Selectivity (GPR109B vs GPR109A) |
|---|---|
| Target Compound Data | EC50 = 398.11 nM (GPR109B); No activity detected (GPR109A) |
| Comparator Or Baseline | Niacin (Nicotinic Acid): Dual agonist activity at both GPR109A (high affinity) and GPR109B (low affinity) [2] |
| Quantified Difference | IBC 293 shows >100-fold selectivity for GPR109B over GPR109A based on pEC50 data ; Niacin lacks this selectivity. |
| Conditions | cAMP whole cell assay in GPR109B-expressing cells; [35S]GTPγS binding assay for GPR109A. |
Why This Matters
Procuring IBC 293 is essential for researchers needing to isolate GPR109B-specific signaling pathways, as using niacin would simultaneously activate GPR109A and obscure target-specific readouts.
- [1] Semple, G., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227-1230. View Source
- [2] Offermanns, S. (2014). The nicotinic acid receptor GPR109A (HM74A) and its role in lipid metabolism. In: GPCRs as Therapeutic Targets. Wiley. View Source
